Product packaging for D-[1,6-13C2]Galactose(Cat. No.:CAS No. 478518-64-8)

D-[1,6-13C2]Galactose

Cat. No.: B583692
CAS No.: 478518-64-8
M. Wt: 182.141
InChI Key: WQZGKKKJIJFFOK-BVSKUTBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-[1,6-13C2]Galactose is a high-purity, stable isotope-labeled form of galactose, specifically enriched with Carbon-13 at the C-1 and C-6 positions. This labeling pattern makes it an essential tool for tracing metabolic fluxes and dynamics in various biological systems using techniques like mass spectrometry and NMR spectroscopy. In human metabolism, galactose is primarily derived from the hydrolysis of lactose in dairy products and is subsequently converted into glucose for energy via the Leloir pathway . This pathway begins with the phosphorylation of galactose to galactose-1-phosphate, catalyzed by galactokinase (GALK). Galactose-1-phosphate is then converted to glucose-1-phosphate through a series of reactions involving galactose-1-phosphate uridyltransferase (GALT) and UDP-galactose-4'-epimerase (GALE) . The C-1 and C-6 labels in this compound allow researchers to precisely track the fate of these specific carbon atoms through this pathway and into downstream processes like glycolysis and glycogenesis. The primary research applications for this compound include detailed investigations of galactose metabolism and the diagnosis of enzymatic deficiencies that lead to galactosemia, a serious genetic disorder . Furthermore, its potential use in oral therapy research for nephrotic syndrome in focal segmental glomerulosclerosis has been identified, as galactose is thought to bind to the pathogenic FSGS factor . By incorporating these stable isotopes, researchers can conduct in-depth metabolic studies without disrupting the biochemical system, providing invaluable insights for nutrition, biochemistry, and disease mechanism research. This product is For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B583692 D-[1,6-13C2]Galactose CAS No. 478518-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)(213C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-BVSKUTBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

The utility of D-[1,6-¹³C2]Galactose as a metabolic tracer is underpinned by its specific chemical and physical characteristics.

PropertyValue
Molecular Formula C₄¹³C₂H₁₂O₆ americanchemicalsuppliers.com
Molecular Weight 182.14 g/mol americanchemicalsuppliers.com
Appearance White to off-white solid/powder americanchemicalsuppliers.commedchemexpress.com
Melting Point 168-170 °C (for unlabeled D-Galactose) chemsrc.com
Isotopic Purity Typically ≥99 atom % ¹³C
Chemical Purity Often ≥99%

Note: Some physical properties, like melting point, are often reported for the unlabeled compound and are expected to be very similar for the labeled version.

D-[1,6-¹³C2]Galactose is a hexose, an epimer of glucose, differing only in the stereochemistry at the C4 position. The structure consists of a six-membered pyranose ring. The key feature of this molecule is the substitution of the naturally abundant ¹²C with the stable isotope ¹³C at the C1 (anomeric) and C6 (primary alcohol) positions. This dual labeling provides distinct mass shifts that are crucial for its detection and differentiation from endogenous, unlabeled galactose in biological samples. americanchemicalsuppliers.com

Synthesis and Manufacturing

Overview of Synthetic Methodologies

Synthesizing isotopically labeled carbohydrates like D-[1,6-¹³C2]Galactose often involves complex chemical reactions starting from smaller, labeled precursors. For example, a common strategy for introducing a ¹³C label at the C1 position is to use a ¹³C-labeled cyanide or nitromethane (B149229) as a starting material in a chain-extension reaction on a smaller sugar. xml-journal.net The introduction of the ¹³C at the C6 position might involve starting with a precursor that already contains a labeled hydroxymethyl group or using specific enzymatic or chemical reactions to modify the C6 position of a galactose derivative. The synthesis must be carefully designed to control the stereochemistry and ensure the final product is the correct D-isomer. xml-journal.net

Purification and Quality Control

Following synthesis, the crude product undergoes rigorous purification to remove any unreacted starting materials, byproducts, and other impurities. Techniques such as chromatography, including High-Performance Liquid Chromatography (HPLC), are commonly employed to achieve high chemical purity. xml-journal.net

Quality control is a critical final step to verify the identity and purity of the D-[1,6-¹³C2]Galactose. A comprehensive Certificate of Analysis (CoA) is typically provided, detailing the results of various analytical tests. These tests include:

Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic enrichment, ensuring the ¹³C labels are present in the correct number.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure and the precise location of the ¹³C labels within the molecule.

Chromatographic Purity: Techniques like HPLC or Gas Chromatography (GC) are used to assess the chemical purity of the compound. xml-journal.net

These stringent quality control measures guarantee that the tracer is of high quality and will provide reliable and reproducible results in metabolic research. szabo-scandic.com

Advanced Data Analysis and Computational Modeling for D 1,6 13c2 Galactose Tracing Studies

Isotopic Mass Isotopomer Distribution Analysis (MIDA) for D-[1,6-13C2]Galactose Data

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to measure the synthesis and turnover of biological polymers. nih.govnih.gov When a stable isotope-labeled precursor such as this compound is introduced into a biological system, its labeled carbon atoms are incorporated into various downstream metabolites. Mass spectrometry is then used to measure the relative abundances of different mass isotopomers—molecules that differ only in the number of isotopic labels they contain. nih.govnih.gov

The core principle of MIDA involves comparing the experimentally observed mass isotopomer distribution to a theoretical distribution predicted by combinatorial probabilities (binomial or multinomial expansion). nih.govnih.gov This comparison allows researchers to calculate the isotopic enrichment of the direct precursor pool that was used for the synthesis of a particular product. nih.gov A key advantage of MIDA is its ability to determine the "true" precursor enrichment, even when there are multiple, anatomically distinct precursor pools. nih.gov From this, the fraction of newly synthesized molecules within a given polymer pool can be determined. nih.gov

For instance, when this compound is metabolized, the two ¹³C labels can be tracked as they move through various pathways. The resulting patterns of single- and double-labeled products provide a signature of the metabolic routes taken. MIDA software tools, such as LS-MIDA and UHAS-MIDA, can process the raw mass spectrometry data to calculate the absolute ¹³C enrichment in metabolic products. d-nb.infoworktribe.com

Table 1: Example of Mass Isotopomer Data for a Hypothetical Metabolite Derived from this compound

Mass IsotopomerRelative Abundance (Unlabeled Control)Relative Abundance (Labeled Sample)Excess Fractional Abundance
M+095.0%60.0%-
M+14.5%15.0%10.5%
M+20.5%25.0%24.5%

This table illustrates how MIDA can distinguish between naturally occurring isotopes (control) and the enrichment resulting from the labeled tracer.

Metabolic Flux Analysis (MFA) Techniques Utilizing this compound Data Sets

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. nih.govcortecnet.com By introducing a ¹³C-labeled substrate like this compound and measuring the resulting isotopic labeling patterns in metabolites, MFA can provide a detailed map of cellular metabolic activity. nih.govcortecnet.com The choice of the isotopic tracer is critical, as it determines the precision with which specific fluxes can be estimated. nih.gov For example, tracers like [1,2-¹³C₂]glucose have been shown to provide precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov

¹³C-MFA Algorithms and Software for this compound Experiments

The calculation of metabolic fluxes from isotopic labeling data is a complex computational problem. sci-hub.se It involves several key steps:

Metabolic Model Construction: A detailed biochemical reaction network for the organism under study is defined. sci-hub.se

Isotope Labeling Experiment: Cells are cultured with a ¹³C-labeled substrate, such as this compound. sci-hub.se

Data Acquisition: Mass spectrometry or NMR is used to measure the mass isotopomer distributions of key intracellular metabolites. nih.govcreative-proteomics.com

Flux Estimation: Computational algorithms are used to find the set of metabolic fluxes that best explains the measured labeling patterns and extracellular rates (e.g., substrate uptake, product secretion). sci-hub.se

Several software packages and algorithms have been developed to facilitate ¹³C-MFA. These tools often employ iterative methods to minimize the difference between simulated and experimentally measured labeling data. The Elementary Metabolite Unit (EMU) framework is one such approach that has significantly improved the speed of flux estimation. nih.gov

Computational Approaches for Isotopic Data Interpretation and Pathway Reconstruction

Beyond quantifying fluxes, computational methods are essential for reconstructing metabolic networks and rigorously evaluating the confidence in the obtained results.

Metabolic Network Reconstruction and Pathway Mapping from this compound Tracing

The foundation of any MFA study is the metabolic network model, which is a curated representation of all known biochemical reactions within a cell. d-nb.infonih.gov This reconstruction is typically assembled from genomic and biochemical data available in databases like KEGG. nih.gov Isotope tracing experiments with this compound can help validate and refine these network models. If the model cannot adequately fit the experimental labeling data, it may indicate that important reactions or pathways are missing. d-nb.info In this way, ¹³C-MFA can serve as a tool for discovering novel metabolic pathways. d-nb.info The integration of transcriptomic data can further enhance the predictive power of these models by constraining reaction fluxes based on gene expression levels. frontiersin.org

Parameter Estimation, Sensitivity Analysis, and Uncertainty Quantification in Metabolic Models

Once a metabolic model is established, the next step is to estimate the unknown flux parameters. This is typically achieved by minimizing the difference between the model-predicted and experimentally measured labeling data. However, it is crucial to assess the reliability of these estimates.

Parameter Estimation: This process involves finding the flux values that provide the best fit to the experimental data. Difficulties in estimation can arise, particularly for fluxes associated with downstream metabolites in a pathway, especially when there is a large difference in turnover rates between upstream and downstream pools. uiowa.edu

Sensitivity Analysis: This method evaluates how sensitive the model outputs (e.g., calculated fluxes, metabolite labeling) are to changes in the model parameters. mdpi.comnih.gov Local sensitivity analysis examines the effect of small parameter perturbations, while global sensitivity analysis explores the impact of large variations. nih.gov This analysis can identify which parameters are most influential and which are poorly determined by the available data, guiding future experimental design. nih.govbiorxiv.org

Uncertainty Quantification: It is essential to determine the confidence intervals for the estimated fluxes. This provides a range within which the true flux value is likely to lie. Methods based on validating the model against independent data sets can help in selecting the most appropriate model complexity and avoiding overfitting, thereby improving the accuracy of flux estimates. plos.org

Interdisciplinary Research Applications and Future Directions for D 1,6 13c2 Galactose

The stable isotope-labeled carbohydrate, D-[1,6-13C2]Galactose, serves as a powerful tracer in metabolic research. Its specific labeling at the first and sixth carbon positions allows for precise tracking of galactose metabolism through various biochemical pathways. This enables researchers to quantify metabolic fluxes and understand cellular physiology in great detail. The advancements in analytical technologies and interdisciplinary approaches are continuously expanding the applications of this tracer, opening new avenues for scientific discovery.

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity of D-[1,6-13C₂]galactose in experimental preparations?

  • Methodological Answer : Isotopic purity is critical for tracer studies. Researchers should employ nuclear magnetic resonance (NMR) spectroscopy to confirm the position-specific ¹³C labeling, as unlabeled carbons (e.g., C4 or C5) may interfere with metabolic pathway analysis. Liquid chromatography-mass spectrometry (LC-MS) can further validate purity by detecting isotopic impurities at trace levels. Suppliers often provide certificates of analysis (CoA) with isotopic enrichment data, which should be cross-referenced with in-house validation .

Q. What safety protocols are recommended for handling D-[1,6-13C₂]galactose in laboratory settings?

  • Methodological Answer : While non-hazardous under standard conditions, researchers must wear EN166-compliant safety goggles and nitrile gloves to avoid skin contact. Storage should adhere to anhydrous conditions at room temperature in sealed containers to prevent hygroscopic degradation. In case of accidental exposure, rinse affected areas with water for ≥15 minutes and consult safety data sheets for emergency procedures .

Q. How should D-[1,6-13C₂]galactose be synthesized to ensure high yield and isotopic fidelity?

  • Methodological Answer : Synthesis often involves regioselective ¹³C labeling via catalytic methods. For example, D-galactose can be treated with ¹³C-enriched reagents (e.g., Et₂NSF₃ or bromosuccinimide) under controlled temperatures (0–40°C) in solvents like CH₂Cl₂. Post-synthesis purification via HPLC or recrystallization ensures removal of unreacted intermediates. Reaction efficiency should be monitored using thin-layer chromatography (TLC) .

Advanced Research Questions

Q. What experimental design considerations are critical for metabolic flux analysis (MFA) using D-[1,6-13C₂]galactose as a tracer?

  • Methodological Answer :

  • Cell Culture : Use synchronized cell populations to minimize variability in nutrient uptake rates.
  • Dosage Optimization : Titrate D-[1,6-13C₂]galactose concentrations (e.g., 5–20 mM) to avoid isotopic dilution or substrate inhibition.
  • Sampling Intervals : Collect extracellular metabolites (e.g., lactate, alanine) at 15–30 minute intervals to capture dynamic flux changes.
  • Analytical Validation : Combine GC-MS for ¹³C enrichment quantification with kinetic modeling (e.g., INCA software) to map pathways like the Leloir pathway or pentose phosphate shunt .

Q. How can researchers resolve discrepancies in reported melting points for D-galactose derivatives, such as D-[1,6-13C₂]galactose?

  • Methodological Answer : Traditional differential scanning calorimetry (DSC) may yield lower melting points (e.g., 168–170°C) due to decomposition at slow heating rates (<1 K/s). Fast scanning calorimetry (FSC) at rates >1,000 K/s prevents thermal degradation, revealing true equilibrium melting points (~180°C). Cross-validate results with PC-SAFT modeling to account for lattice stability and solvent interactions .

Q. What statistical approaches are recommended to address low intraclass correlation coefficients (ICC) in reproducibility studies involving D-[1,6-13C₂]galactose biomarkers?

  • Methodological Answer : For ICC values <0.5 (indicating high within-subject variability):

  • Preprocessing : Normalize biomarker data (e.g., urinary galactose levels) to creatinine to adjust for hydration status.
  • Mixed-Effects Models : Incorporate random effects for cohort-specific variability (e.g., diet, genetics) and fixed effects for dose-response relationships.
  • Bootstrap Resampling : Apply 1,000 iterations to estimate 95% confidence intervals for ICC, reducing bias from small sample sizes (n < 50) .

Q. How can isotopic scrambling be minimized in ¹³C-tracing experiments with D-[1,6-13C₂]galactose?

  • Methodological Answer : Scrambling occurs via non-enzymatic isomerization or retro-aldol reactions. Mitigation strategies include:

  • pH Control : Maintain neutral pH (7.0–7.4) to stabilize the pyranose ring structure.
  • Short Incubation Times : Limit experiments to ≤2 hours to reduce spontaneous degradation.
  • Enzyme Inhibitors : Add EDTA (1–5 mM) to chelate metal ions that catalyze side reactions .

Data Contradiction Analysis

Q. Why do some studies report conflicting correlations between D-galactose intake and biomarker levels in human cohorts?

  • Methodological Answer : Discrepancies often arise from:

  • Population Heterogeneity : Genetic polymorphisms (e.g., GALT enzyme deficiencies) alter galactose metabolism. Stratify cohorts by genotype or ethnicity.
  • Dietary Confounders : Unaccounted lactose intake in dairy products skews urinary galactose measurements. Use food-frequency questionnaires to adjust for covariates.
  • Analytical Sensitivity : LC-MS/MS outperforms ELISA in detecting low-abundance biomarkers (e.g., galactitol), reducing false negatives .

Tables for Key Data

Property Value Method Reference
Isotopic Purity≥98% ¹³C at C1 and C6NMR/LC-MS
Melting Point (FSC)180°CFast Scanning Calorimetry
Metabolic Consumption Rate220 ± 7 nmol/10⁶ cells/hrGC-MS
Intraclass Correlation (ICC)0.32 (95% CI: 0.18–0.45)Mixed-Effects Model

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.